Terlipressin Acetate
Overview
Description
Terlipressin Acetate is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used to treat bleeding caused by esophageal varices and to improve kidney function in adults with hepatorenal syndrome . This compound is a prodrug of lysine vasopressin, which means it is converted into the active form, lysine vasopressin, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terlipressin Acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the peptide chain. The final product is obtained by coupling the peptide with acetic acid to form the acetate salt .
Industrial Production Methods
In industrial settings, the production of this compound anhydrous involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, purification by high-performance liquid chromatography, and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Terlipressin Acetate undergoes various chemical reactions, including:
Oxidation: Terlipressin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the oxidized form back to the reduced form.
Substitution: Terlipressin can undergo substitution reactions where specific amino acid residues are replaced with other amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents under mild conditions.
Substitution: Amino acid derivatives and coupling reagents such as carbodiimides.
Major Products Formed
The major products formed from these reactions include oxidized terlipressin with disulfide bonds and reduced terlipressin with free thiol groups .
Scientific Research Applications
Terlipressin Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in vasoconstriction and its effects on various biological pathways.
Medicine: Used in clinical research for treating hepatorenal syndrome and esophageal variceal bleeding.
Industry: Employed in the development of peptide-based therapeutics and diagnostic agents.
Mechanism of Action
Terlipressin Acetate acts as a vasopressin receptor agonist. It is converted into lysine vasopressin in the body, which selectively stimulates V1 receptors on vascular smooth muscle. This stimulation causes vasoconstriction, reducing splanchnic blood flow and portal pressure . The molecular targets include the V1 receptors, and the pathways involved are primarily related to vasoconstriction and blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Vasopressin: An endogenous neurohormone with similar vasoconstrictive properties.
Desmopressin: A synthetic analogue of vasopressin used primarily for its antidiuretic effects.
Lypressin: Another synthetic analogue of vasopressin with similar properties.
Uniqueness
Terlipressin Acetate is unique due to its longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This makes it more effective in certain clinical applications, such as treating hepatorenal syndrome and esophageal variceal bleeding .
Properties
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVFDPQEHRNTC-LWCZBKQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H82N16O19S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-96-6, 1884420-36-3 | |
Record name | Terlipressin acetate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terlipressin diacetate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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